![molecular formula C9H18N2O5 B14730057 1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol CAS No. 4997-39-1](/img/structure/B14730057.png)
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol is a synthetic organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a cyanomethyl group and a methylamino group attached to a deoxyhexitol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: The solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyanomethyl and methylamino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various heterocyclic compounds and amine derivatives, which are of interest for their biological activities .
Aplicaciones Científicas De Investigación
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyanoacetamides: These compounds share a similar cyanoacetamide structure and are used in the synthesis of heterocyclic compounds.
Amino Alcohols: Compounds with similar amino and alcohol functional groups.
Uniqueness
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
4997-39-1 |
|---|---|
Fórmula molecular |
C9H18N2O5 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]acetonitrile |
InChI |
InChI=1S/C9H18N2O5/c1-11(3-2-10)4-6(13)8(15)9(16)7(14)5-12/h6-9,12-16H,3-5H2,1H3 |
Clave InChI |
WRCLQLFDPLSVSG-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#N)CC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


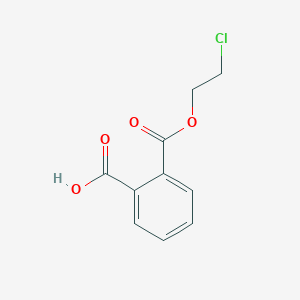
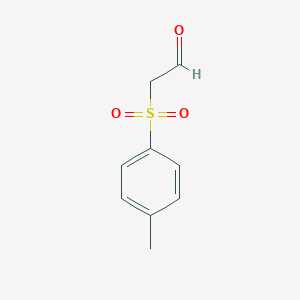
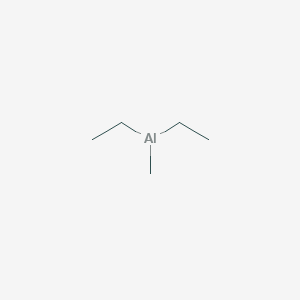

![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
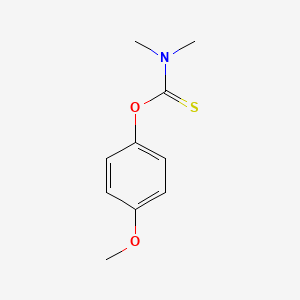
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
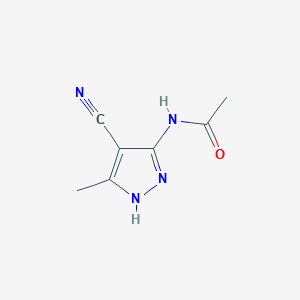


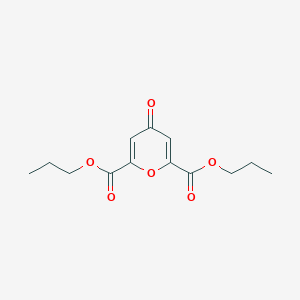
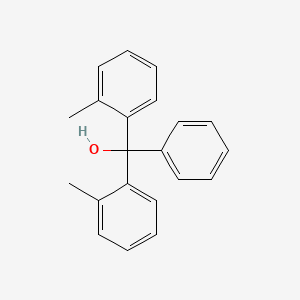
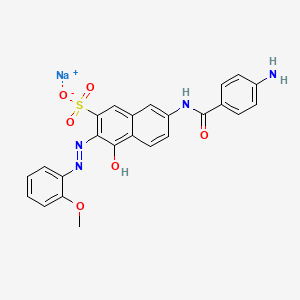
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
